molecular formula C12H8F2O2S B1294396 Benzene, 1,1'-sulfonylbis[4-fluoro- CAS No. 383-29-9

Benzene, 1,1'-sulfonylbis[4-fluoro-

Cat. No.: B1294396
CAS No.: 383-29-9
M. Wt: 254.25 g/mol
InChI Key: PLVUIVUKKJTSDM-UHFFFAOYSA-N
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Description

Benzene, 1,1'-sulfonylbis[4-fluoro- is a useful research compound. Its molecular formula is C12H8F2O2S and its molecular weight is 254.25 g/mol. The purity is usually 95%.
The exact mass of the compound Benzene, 1,1'-sulfonylbis[4-fluoro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 683542. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzene, 1,1'-sulfonylbis[4-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,1'-sulfonylbis[4-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 4-Fluorophenyl sulfone, also known as 4,4’-Sulfonylbis(fluorobenzene), Benzene, 1,1’-sulfonylbis[4-fluoro-], Bis(4-fluorophenyl)sulfone, and 4,4’-Difluorodiphenyl sulfone, is the pathogen Xanthomonas oryzaepv. pv. oryzae (Xoo), which causes rice bacterial leaf blight .

Mode of Action

4-Fluorophenyl sulfone interacts with its target by inhibiting the production of extracellular polysaccharide (EPS), a crucial component for the pathogenicity of Xoo . This interaction results in a significant reduction in the gene expression levels of gumB, gumG, gumM, and xanA, which are essential for EPS production .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the production of EPS in Xoo . The inhibition of EPS production disrupts the pathogen’s ability to cause disease, thereby reducing the severity of rice bacterial leaf blight .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 4-Fluorophenyl sulfone are not readily available, it’s known that the compound has a molecular weight of 254.25 g/mol , which may influence its bioavailability.

Result of Action

The action of 4-Fluorophenyl sulfone leads to a marked enhancement of plant resistance against rice bacterial leaf blight . It stimulates the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice, improving the plant’s defense mechanisms .

Action Environment

The action, efficacy, and stability of 4-Fluorophenyl sulfone can be influenced by environmental factors. For instance, the compound should be stored below +30°C to maintain its stability . Furthermore, it’s classified as highly hazardous to water (WGK 3), indicating that its release into the environment should be minimized .

Properties

IUPAC Name

1-fluoro-4-(4-fluorophenyl)sulfonylbenzene
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InChI

InChI=1S/C12H8F2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H
Source PubChem
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InChI Key

PLVUIVUKKJTSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H8F2O2S
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DSSTOX Substance ID

DTXSID2059934
Record name Benzene, 1,1'-sulfonylbis[4-fluoro-
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Molecular Weight

254.25 g/mol
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Physical Description

White, odorless, crystalline powder; [Alfa Aesar MSDS]
Record name 4,4'-Difluorodiphenyl sulfone
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CAS No.

383-29-9
Record name 4,4′-Difluorodiphenyl sulfone
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Record name Bis(p-fluorophenyl)sulfone
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Record name Benzene, 1,1'-sulfonylbis[4-fluoro-
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Record name Bis(p-fluorophenyl)sulphone
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Record name Bis(p-fluorophenyl)sulfone
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Synthesis routes and methods

Procedure details

A 194 g (1.1 moles) quantity of 4-fluorobenzenesulfonic acid was added to 96 g (1 mole) of fluorobenzene and the mixture was cooled with water while 123 g (1.1 moles) of chlorosulfonic acid was added at about 10° to about 20° C. over a period of 1 hour. After the addition, the reaction mixture was stirred for 3 hours while being maintained at 20° to 30° C. The hydrochloric acid gas evolved during the reaction was continuously removed from the reaction system. After the completion of the reaction, about 400 ml of water was added to the reaction mixture, and 9.6 g (0.1 mole) of the unreacted fluorobenzene was recovered by distillation. Separation of the precipitate by filtration gave 65 g of 4,4'-difluorodiphenylsulfone in 58% yield. M.P. 97° to 98° C. Purity of 99.7%.
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Q & A

Q1: What is the molecular formula and weight of bis(4-fluorophenyl)sulfone?

A1: The molecular formula of bis(4-fluorophenyl)sulfone is C12H8F2O2S, and its molecular weight is 254.25 g/mol.

Q2: What spectroscopic data is available for bis(4-fluorophenyl)sulfone?

A: Researchers commonly utilize techniques like 1H NMR, 13C NMR, and FT-IR spectroscopy to characterize the structure of bis(4-fluorophenyl)sulfone and its derived polymers. [, , , , , ]

Q3: What is the thermal stability of bis(4-fluorophenyl)sulfone?

A: Bis(4-fluorophenyl)sulfone exhibits high thermal stability. Polymers synthesized using this compound often demonstrate significant weight loss only at temperatures above 400 °C, as observed in thermogravimetric analysis (TGA). [, , , , ]

Q4: What are the common applications of bis(4-fluorophenyl)sulfone in material science?

A: Bis(4-fluorophenyl)sulfone is primarily used as a monomer in the synthesis of high-performance polymers, particularly poly(arylene ether sulfone)s (PAES). These polymers find applications in various fields, including proton exchange membranes for fuel cells, high-temperature materials, and separation membranes. [, , , , , , ]

Q5: How does the incorporation of bis(4-fluorophenyl)sulfone influence the properties of poly(arylene ether sulfone)s?

A: The inclusion of bis(4-fluorophenyl)sulfone generally contributes to enhanced thermal stability, mechanical strength, and chemical resistance in the resulting PAES. [, , , , , ]

Q6: What other monomers are commonly copolymerized with bis(4-fluorophenyl)sulfone?

A: Bis(4-fluorophenyl)sulfone is often copolymerized with various bisphenols like bisphenol A, hydroquinone, and functionalized bisphenols containing groups like pyridine, phthalazinone, or fluorene. [, , , ]

Q7: How does the ratio of bis(4-fluorophenyl)sulfone to other monomers impact the polymer properties?

A: The molar ratio of bis(4-fluorophenyl)sulfone to other monomers during polymerization significantly affects the final polymer properties. For instance, increasing the content of bis(4-fluorophenyl)sulfone can lead to higher glass transition temperatures (Tg) and enhanced thermal stability. [] Conversely, adjusting the ratio of hydrophobic and hydrophilic monomers can tailor the water uptake, ion exchange capacity, and proton conductivity of membranes designed for fuel cell applications. [, ]

Q8: Are there any challenges associated with using bis(4-fluorophenyl)sulfone in polymer synthesis?

A: While advantageous in many aspects, the high reactivity of bis(4-fluorophenyl)sulfone can lead to side reactions, such as cyclization during polymerization. [] Researchers need to carefully optimize reaction conditions to control molecular weight and achieve desired polymer architectures.

Q9: Does bis(4-fluorophenyl)sulfone exhibit any catalytic properties itself?

A9: Bis(4-fluorophenyl)sulfone is primarily employed as a building block for polymers and is not typically recognized for inherent catalytic activity.

Q10: Have computational chemistry methods been used to study bis(4-fluorophenyl)sulfone and its polymers?

A: Yes, computational tools, such as molecular dynamics simulations, are used to investigate the structural properties and behavior of bis(4-fluorophenyl)sulfone-based polymers. These simulations can provide insights into factors like chain conformation, free volume, and interactions with other molecules, aiding in the design of polymers with specific properties. []

Q11: Are there any applications of bis(4-fluorophenyl)sulfone outside of polymer science?

A: While primarily utilized in polymer synthesis, bis(4-fluorophenyl)sulfone has found use as an internal standard in analytical techniques like liquid chromatography for analyzing specific compounds. []

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